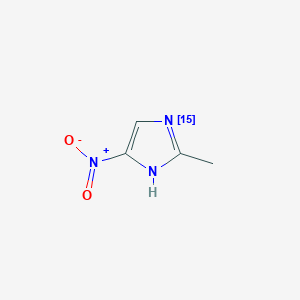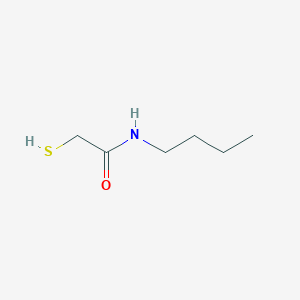
N-Butyl-2-sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-mercaptoacetamide is an organic compound characterized by the presence of a butyl group attached to a mercaptoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-mercaptoacetamide typically involves the reaction of butylamine with mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Butylamine+Mercaptoacetic Acid→N-Butyl-2-mercaptoacetamide+Water
Industrial Production Methods: In industrial settings, the production of N-Butyl-2-mercaptoacetamide may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as distillation and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-Butyl-2-mercaptoacetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted amides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Studied for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-2-mercaptoacetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The thiol group plays a crucial role in these interactions, often forming covalent bonds with the target molecules.
Comparison with Similar Compounds
N-Aryl mercaptoacetamides: These compounds share the mercaptoacetamide core but differ in the substituents attached to the nitrogen atom.
N-Butyl-2-sulfanylacetamide: Similar in structure but with a different functional group.
Uniqueness: N-Butyl-2-mercaptoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butyl group provides hydrophobic characteristics, while the mercaptoacetamide moiety offers potential for various chemical modifications.
Properties
CAS No. |
58547-78-7 |
|---|---|
Molecular Formula |
C6H13NOS |
Molecular Weight |
147.24 g/mol |
IUPAC Name |
N-butyl-2-sulfanylacetamide |
InChI |
InChI=1S/C6H13NOS/c1-2-3-4-7-6(8)5-9/h9H,2-5H2,1H3,(H,7,8) |
InChI Key |
LUFRWKRJDPDNGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


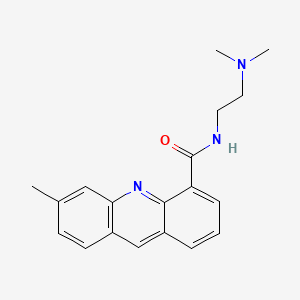
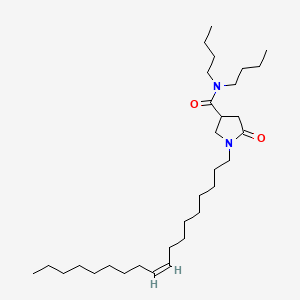
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)

![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
![Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-](/img/structure/B12920829.png)

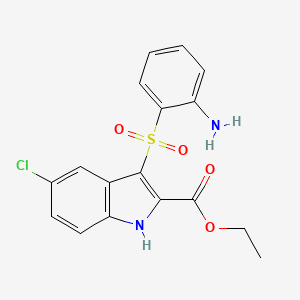
methanone](/img/structure/B12920857.png)
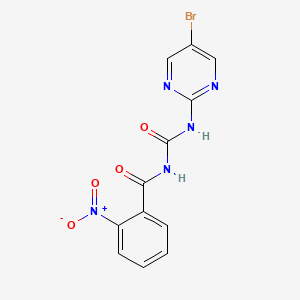
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)
